Eriodictyol 7-O-methylglucuronide
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Overview
Description
Eriodictyol 7-O-methylglucuronide is a naturally occurring flavonoid compound. It is a derivative of eriodictyol, which belongs to the flavanones subclass of flavonoids. Eriodictyol is found in various medicinal plants, citrus fruits, and vegetables, and is known for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eriodictyol 7-O-methylglucuronide can be synthesized through an enzyme-catalyzed reaction. The process involves extracting eriodictyol from plant materials and then reacting it with glucuronic acid and methanol. This reaction is facilitated by specific enzymes that catalyze the formation of the target compound .
Industrial Production Methods: Industrial production of this compound typically involves microbial synthesis. For instance, Corynebacterium glutamicum can be engineered to produce eriodictyol from tyrosine. This method offers advantages such as independence from seasonal variations, high purity of the end product, and rapid production .
Chemical Reactions Analysis
Types of Reactions: Eriodictyol 7-O-methylglucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and product stability.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in scientific research to explore new therapeutic applications.
Scientific Research Applications
Eriodictyol 7-O-methylglucuronide has a wide range of scientific research applications. It is used in chemistry for studying the properties and reactions of flavonoids. In biology, it is investigated for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective effects. In medicine, it is explored for its potential therapeutic applications in treating various diseases, such as cancer, diabetes, and cardiovascular disorders .
Mechanism of Action
The mechanism of action of eriodictyol 7-O-methylglucuronide involves its ability to modulate various cellular and molecular pathways. It exerts its effects by interacting with specific molecular targets, such as enzymes and receptors, and influencing signaling pathways involved in oxidative stress, inflammation, and cell survival .
Comparison with Similar Compounds
Eriodictyol 7-O-methylglucuronide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other flavonoids such as naringenin, hesperetin, and homoeriodictyol. These compounds share similar structural features but differ in their specific biological activities and therapeutic potential .
Biological Activity
Eriodictyol 7-O-methylglucuronide (EDG) is a flavonoid glycoside derived from Eriodictyon californicum, commonly known as yerba santa. This compound has garnered attention in recent years due to its potential biological activities, particularly its antioxidant, anti-inflammatory, and neuroprotective properties. This article reviews the current understanding of EDG's biological activity, supported by various studies and data.
This compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉O₁₁ |
Molecular Weight | 391.36 g/mol |
Density | 1.5 g/cm³ |
Melting Point | 170-175 °C |
Antioxidant Activity
EDG exhibits significant antioxidant properties. It acts as a potent free radical scavenger, which helps in mitigating oxidative stress. A study highlighted that EDG effectively inhibited lipid peroxidation and reduced intracellular reactive oxygen species (ROS) levels in HepG2 cells treated with free fatty acids (FFAs) . This property is crucial for protecting cells from oxidative damage associated with various diseases.
Neuroprotective Effects
One of the most promising aspects of EDG is its neuroprotective potential. Research indicates that EDG activates the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway, which plays a critical role in cellular defense against oxidative stress. In a rat model of focal cerebral ischemia, administration of EDG significantly reduced brain damage and improved neurological outcomes . The activation of Nrf2 leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins, providing a protective effect against ischemic injury.
Anti-inflammatory Properties
EDG also demonstrates anti-inflammatory effects. A study focusing on its application in FcεRI-mediated human basophilic KU812F cells showed that EDG downregulated the expression of FcεRI on the cell surface, which is involved in allergic responses . This suggests that EDG may have potential therapeutic applications in treating allergic conditions by modulating immune responses.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of EDG is vital for assessing its therapeutic potential. Studies indicate that flavonoids like EDG undergo extensive metabolism, including glucuronidation and methylation, which can affect their bioavailability and biological activity . The Tmax (time to reach maximum concentration) for flavonoids typically ranges under one hour post-ingestion, with elimination half-lives varying based on metabolic pathways .
Case Studies and Research Findings
- Neuroprotection in Stroke : In a controlled study involving rats subjected to cerebral ischemia, treatment with EDG resulted in significant neuroprotection, correlating with increased Nrf2 activation and subsequent expression of protective genes .
- Antioxidative Mechanism : In vitro studies demonstrated that EDG could suppress lipid peroxidation and enhance mitochondrial function in HepG2 cells exposed to FFAs, indicating its role as an effective antioxidant .
- Anti-allergic Activity : Research on allergic responses showed that EDG inhibited FcεRI expression in basophilic cells, suggesting its potential as an anti-allergic agent .
Properties
Molecular Formula |
C22H22O12 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H22O12/c1-31-21(30)20-18(28)17(27)19(29)22(34-20)32-9-5-12(25)16-13(26)7-14(33-15(16)6-9)8-2-3-10(23)11(24)4-8/h2-6,14,17-20,22-25,27-29H,7H2,1H3/t14-,17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
OIGNHVRXJGPBJV-QBUJOIIVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=O)C[C@H](OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC(=C3C(=O)CC(OC3=C2)C4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
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